molecular formula C6H10ClN3 B1473961 (5-Methylpyridazin-3-yl)methanamine hydrochloride CAS No. 1788054-82-9

(5-Methylpyridazin-3-yl)methanamine hydrochloride

Cat. No.: B1473961
CAS No.: 1788054-82-9
M. Wt: 159.62 g/mol
InChI Key: IQVAAIQYKYLFOE-UHFFFAOYSA-N
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Description

(5-Methylpyridazin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of Serotonin Receptors

Serotonin 2C Receptor Agonists and Behavioral Effects : Studies on serotonin (5-HT) receptors, specifically 5-HT2C receptor agonists, have shown their impact on behavioral responses in animals. For example, compounds structurally related to pyridin-3-yl methanamine derivatives have been investigated for their ability to modulate 5-HT2A and 5-HT2C receptor-mediated behaviors, such as head-twitch responses and satiety in rats. These effects are indicative of the potential utility of such compounds in exploring the neurological mechanisms underpinning mood and eating disorders (Vickers et al., 2001).

Novel Aryloxyethyl Derivatives as Serotonin Biased Agonists

Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit strong antidepressant-like activity, indicating their potential application in treating depression. The research highlighted the specific signaling pathways (ERK1/2 phosphorylation) preferred by these agonists, providing insights into how structural variations in compounds can lead to different biological activities and therapeutic potentials (Sniecikowska et al., 2019).

Synthesis and Biological Evaluation of Novel Compounds

Antimicrobial Activities : Synthesis and evaluation of novel compounds with structural similarities, such as azetidine derivatives, have shown promising antibacterial and antifungal activities. These studies demonstrate the potential of such chemicals in the development of new antimicrobial agents, which could be critical in addressing the challenge of antibiotic resistance (Rao et al., 2013).

Properties

IUPAC Name

(5-methylpyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAAIQYKYLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-82-9
Record name 3-Pyridazinemethanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyridazin-3-yl)methanamine hydrochloride
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.